4-Ethyl-3-(methylamino)phenol

Description

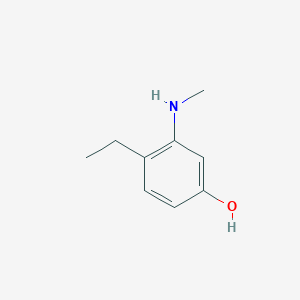

4-Ethyl-3-(methylamino)phenol is a phenolic derivative characterized by a methylamino group (-NHCH₃) at the 3-position and an ethyl group (-C₂H₅) at the 4-position of the benzene ring. Insights into its behavior must be inferred from structurally related analogs, such as 2-[(Methylamino)methyl]phenol, 4-(Methylamino)phenol, and pyridine-based derivatives like 4-(methylamino)pyridine .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-ethyl-3-(methylamino)phenol |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(11)6-9(7)10-2/h4-6,10-11H,3H2,1-2H3 |

InChI Key |

ZWFIBKGOPWMUMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-ethylphenol, with a methylamine source. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution reaction.

Another method involves the reduction of a nitro precursor, such as 4-ethyl-3-nitrophenol, using a reducing agent like hydrogen gas in the presence of a catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(methylamino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

4-Ethyl-3-(methylamino)phenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various biological molecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(Methylamino)methyl]phenol

- Structure: A phenol derivative with a methylamino-methyl group (-CH₂NHCH₃) at the 2-position.

- Biological Activity: Exhibits potent antibiofilm activity against Staphylococcus aureus (>70% inhibition at 1.25 µM) by targeting the SarA protein, a regulator of virulence factors . Synergizes with antibiotics (e.g., vancomycin) to enhance antimicrobial efficacy without cytotoxicity in HEp-2 cells .

- Mechanism : Reduces expression of virulence genes (fnbA, α-hemolysin) and inhibits SarA-mediated quorum sensing .

4-(Methylamino)phenol

- Structure: Phenol with a methylamino group (-NHCH₃) at the 4-position.

- Toxicity and Handling: Classified as hazardous; causes respiratory, skin, and eye irritation. Its hemisulfate salt (C₇H₉NO·0.5H₂SO₄) is toxic to aquatic life .

4-(Methylamino)pyridine Derivatives

- Structure: Pyridine ring with a methylamino group at the 4-position.

Structural and Functional Analysis

Key Structural Differences

Impact of Substituent Position and Lipophilicity

- Ortho vs. Para Substituents: highlights that protonation of the amino group in acidic conditions enhances reactivity at the ortho position, suggesting that substituent position critically influences chemical behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.